Tert-butyl 3-acetylphenylcarbamate
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Overview
Description
Tert-butyl 3-acetylphenylcarbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-acetylphenylcarbamate can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with tert-butyl alcohol. The reaction typically requires a catalyst such as a base (e.g., triethylamine) and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-acetylphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-formylphenylcarbamate
- Tert-butyl 3-aminocyclopentylcarbamate
- Tert-butyl 3-boronobenzenesulfonamide
Uniqueness
Tert-butyl 3-acetylphenylcarbamate is unique due to the presence of both the acetyl and tert-butyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Tert-butyl 3-acetylphenylcarbamate (TBAPC) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with TBAPC, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- CAS Number : 11172389
The structure of TBAPC features a tert-butyl group attached to an acetylphenylcarbamate moiety, which contributes to its unique reactivity and biological properties.
1. Antiproliferative Effects
Research has demonstrated that TBAPC exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted that related compounds with similar structures showed IC50 values ranging from 0.6 to 4.1 µM, indicating a strong potential for inhibiting cell growth in malignancies .
Compound | IC50 (µM) | Cell Line |
---|---|---|
TBAPC | TBD | TBD |
Histone Deacetylase Inhibitors | 0.6 - 4.1 | Various |
The mechanism of action for TBAPC is primarily linked to its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression through the modification of histones, and their inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
The tert-butyl group in TBAPC contributes to its lipophilicity, which can influence its absorption and distribution in biological systems. While beneficial in some contexts, increased lipophilicity may also lead to decreased metabolic stability, which is a common challenge in drug design .
Study on Anticancer Activity
A notable case study involved testing TBAPC against human cancer cell lines, where it demonstrated significant cytotoxicity compared to controls. The study utilized various concentrations of TBAPC over different time periods to assess cell viability using MTT assays.
- Results : The compound showed a dose-dependent decrease in cell viability, with notable effects at concentrations above 10 µM.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile of TBAPC. Preliminary studies suggest that while it exhibits anticancer properties, further investigations are necessary to fully understand its toxicological effects and potential side effects in vivo.
Properties
IUPAC Name |
tert-butyl N-(3-acetylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMWQYLVOVZMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457644 |
Source
|
Record name | tert-butyl 3-acetylphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79537-70-5 |
Source
|
Record name | tert-butyl 3-acetylphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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